

SARS-CoV-2-IN-36: A Technical Whitepaper on its Mechanism of Action

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-36	
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Salerno, Italy – November 7, 2025 – This document provides a detailed technical overview of the mechanism of action for the investigational compound **SARS-CoV-2-IN-36**, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed as a derivative of the zonulin inhibitor AT1001, this peptide-based therapeutic has demonstrated significant antiviral activity in preclinical studies. This whitepaper is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visual representations of its biological activity.

Core Mechanism of Action: Covalent Inhibition of the Main Protease (Mpro)

SARS-CoV-2-IN-36 functions as a targeted inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). These nsps are essential for the assembly of the viral replication and transcription complex.

Through rational drug design, **SARS-CoV-2-IN-36** was engineered to fit within the active site of Mpro. X-ray crystallography studies have confirmed that the inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2][3] This irreversible



binding effectively inactivates the enzyme, thereby halting the processing of the viral polyproteins and inhibiting viral replication.[1][4]

Quantitative Data Summary

The inhibitory and antiviral activities of **SARS-CoV-2-IN-36** and its precursors have been quantified through a series of in vitro assays. The key data points are summarized in the tables below for clear comparison.

Table 1: Enzymatic Inhibition and Binding Affinity of SARS-CoV-2 Mpro Inhibitors

Compound	FRET Assay IC50 (μM)	Isothermal Titration Calorimetry (ITC) KD (μΜ)
4	2.51	0.640 ± 0.082
57	Not Reported	0.442 ± 0.099
SARS-CoV-2-IN-36 (58)	2.37	0.425 ± 0.075

Data sourced from Di Micco et al., 2022.[1]

Table 2: Antiviral Activity of SARS-CoV-2-IN-36 (Compound 58) in Vero Cells

SARS-CoV-2 Variant	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)
Wuhan (UC-1074)	5.0	>100	>20
UK (NVDBB-2220)	5.2	>100	>19.2
South African (RG2674)	39.9	>100	>2.5

Data sourced from Di Micco et al., 2022.[1]

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the development and characterization of SARS-CoV-2-IN-36.

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay was utilized to determine the in vitro inhibitory activity of the compounds against purified SARS-CoV-2 Mpro.

- · Reagents and Materials:
 - Recombinant SARS-CoV-2 Mpro
 - FRET substrate: A peptide with a fluorophore and a quencher flanking the Mpro cleavage site.
 - Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM TCEP.
 - Test compounds (including SARS-CoV-2-IN-36) dissolved in DMSO.
 - 384-well microplates.
 - Plate reader capable of fluorescence measurement.

Procedure:

- \circ A solution of SARS-CoV-2 Mpro (final concentration \sim 0.5 μ M) in assay buffer is dispensed into the wells of a 384-well plate.
- The test compounds are added to the wells at various concentrations. The final DMSO concentration is kept below 1%.
- The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the binding of the inhibitor to the enzyme.
- $\circ~$ The FRET substrate is added to all wells to a final concentration of 20 μM to initiate the enzymatic reaction.



- The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
- The rate of substrate cleavage is determined from the linear phase of the reaction.
- The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve.

Antiviral Activity Assay in Vero Cells

This cell-based assay was performed to evaluate the efficacy of the compounds in inhibiting SARS-CoV-2 replication in a cellular context.

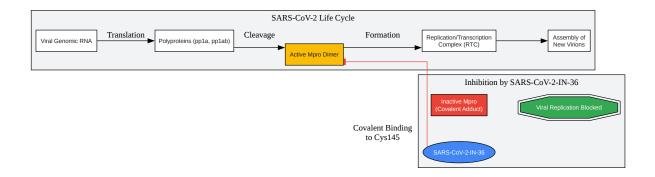
- · Reagents and Materials:
 - Vero E6 cells.
 - Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
 - SARS-CoV-2 viral stocks (e.g., Wuhan, UK, and South African variants).
 - Test compounds (including SARS-CoV-2-IN-36).
 - 96-well cell culture plates.
 - Reagents for assessing cell viability (e.g., CellTiter-Glo).
 - Microplate reader for luminescence measurement.
- Procedure:
 - Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
 - The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).



- Serial dilutions of the test compounds are added to the wells.
- The cells are then infected with a specific variant of SARS-CoV-2 at a defined multiplicity of infection (MOI).
- The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
- After incubation, the cytopathic effect (CPE) is visually assessed, or a cell viability assay
 (e.g., CellTiter-Glo) is performed to quantify the number of viable cells.
- The half-maximal effective concentration (EC50), the concentration at which 50% of the viral CPE is inhibited, is calculated.
- In parallel, the cytotoxicity of the compounds on uninfected Vero E6 cells is determined to calculate the 50% cytotoxic concentration (CC50).
- The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Visualizations Signaling Pathway and Mechanism of Action



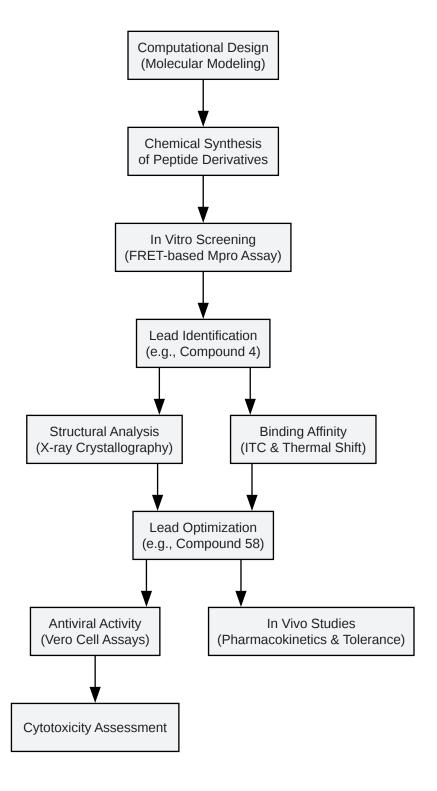


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Caption: Mechanism of action of SARS-CoV-2-IN-36.

Experimental Workflow for Inhibitor Development





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